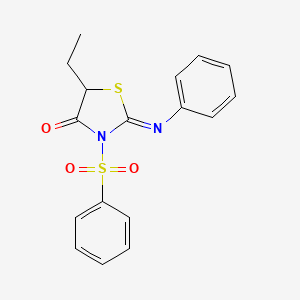![molecular formula C28H20N4O4 B11653866 3-methyl-4-nitro-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11653866.png)
3-methyl-4-nitro-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a benzoyl group and a nitrobenzamide moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzoyl Group: The benzimidazole core can be further functionalized by introducing a benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzoyl-substituted benzimidazole with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions include amines, alcohols, and substituted benzimidazoles.
Scientific Research Applications
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its benzimidazole core makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used as a corrosion inhibitor for metals, as indicated by studies on similar compounds.
Mechanism of Action
The mechanism of action of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The benzoyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE can be compared with other benzimidazole derivatives such as:
Mebendazole: An antiparasitic drug used to treat worm infections.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Thiabendazole: An antifungal and antiparasitic agent.
The uniqueness of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYL-4-NITROBENZAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C28H20N4O4 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C28H20N4O4/c1-17-15-21(10-14-25(17)32(35)36)28(34)29-22-11-7-19(8-12-22)27-30-23-13-9-20(16-24(23)31-27)26(33)18-5-3-2-4-6-18/h2-16H,1H3,(H,29,34)(H,30,31) |
InChI Key |
QBDLVBKREXNSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653783.png)
![methyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11653786.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11653792.png)
![2-amino-3-carbamoyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium](/img/structure/B11653806.png)
![4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11653809.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11653815.png)
![1-(3-Fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B11653837.png)


![methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B11653856.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11653862.png)

![pentyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11653874.png)
![[3-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11653882.png)
